molecular formula C25H24N10O2 B2938143 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172399-03-9

5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2938143
CAS No.: 1172399-03-9
M. Wt: 496.535
InChI Key: CPPSGJQPYSXBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C25H24N10O2 and its molecular weight is 496.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, involves evaluating their anti-phosphodiesterase-5 (PDE-5) activity. This research has led to the development of compounds with significant inhibitory activity against PDE-5, indicating potential applications in treating conditions associated with PDE-5 dysfunction. Compounds containing phenyl rings and various alkyl substituents demonstrate enhanced activity, suggesting the importance of structural variations in medicinal chemistry applications (Su et al., 2021).

Biological Evaluation

The biological evaluation of novel pyrazolopyrimidines derivatives has highlighted their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized through condensation reactions, have shown promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. This research underscores the potential therapeutic applications of pyrazolopyrimidines derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antitumor Activity

Research into the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the identification of compounds with potent effects against various tumor cell lines. The synthesis of these compounds involves reactions that yield novel structures with significant biological activities, offering insights into the design of new anticancer agents. The evaluation of these compounds in vitro and in vivo models has provided valuable data on their efficacy and potential as therapeutic agents in oncology (Abdellatif et al., 2014).

Antimicrobial and Antifungal Applications

The synthesis of novel pyrazole and isoxazole derivatives has expanded the scope of potential antimicrobial and antifungal agents. These compounds have been evaluated for their activity against a range of bacterial and fungal pathogens, demonstrating good efficacy. Such research contributes to the development of new treatments for infectious diseases, addressing the need for more effective and diverse antimicrobial and antifungal therapies (Sanjeeva et al., 2022).

Properties

IUPAC Name

5-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N10O2/c36-24(20-15-21(37-32-20)18-5-2-1-3-6-18)26-9-10-35-23-19(16-31-35)22(29-17-30-23)33-11-13-34(14-12-33)25-27-7-4-8-28-25/h1-8,15-17H,9-14H2,(H,26,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSGJQPYSXBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5)C6=NC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.